molecular formula C15H12N2O3 B8571130 2-[(2-cyclopropyl-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione

2-[(2-cyclopropyl-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione

Cat. No.: B8571130
M. Wt: 268.27 g/mol
InChI Key: LLZADVVMECJYGT-UHFFFAOYSA-N
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Description

2-[(2-cyclopropyl-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione is a synthetic organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-cyclopropyl-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the cyclopropyl group: This step might involve the use of cyclopropyl halides in the presence of a base.

    Formation of the isoindole-1,3-dione core: This can be synthesized through the reaction of phthalic anhydride with amines under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, high-pressure reactors, and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

2-[(2-cyclopropyl-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(2-cyclopropyl-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione involves its interaction with specific molecular targets. These might include enzymes, receptors, or nucleic acids. The compound could modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-cyclopropyl-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione: Known for its unique structural features and biological activity.

    Isoindole derivatives: A broad class of compounds with diverse applications.

    Oxazole derivatives: Known for their role in medicinal chemistry.

Uniqueness

This compound stands out due to its specific combination of the oxazole and isoindole moieties, which might confer unique biological properties and synthetic versatility.

Properties

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

2-[(2-cyclopropyl-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C15H12N2O3/c18-14-11-3-1-2-4-12(11)15(19)17(14)7-10-8-20-13(16-10)9-5-6-9/h1-4,8-9H,5-7H2

InChI Key

LLZADVVMECJYGT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CO2)CN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the stirred solution of 4-chloromethyl-2-cyclopropyl-oxazole (4.0 g, 25.38 mmol) in dry DMF (30 mL), was added potassium salt of phthalimide (4.7 g, 25.38 mmol) at rt. The resulting mixture was stirred for 24 h at rt and monitored through TLC. After completion of the reaction, water (200 mL) was added and the crude was extracted with ethyl acetate (3×50 mL). The combined organic layer was washed with brine, dried over anhydrous sodium sulphate and concentrated under reduced pressure to obtained crude residue which was purified via column chromatography (100-200 silica gel, elution with 20% EtOAc in hexane). 3.5 g of 2-(2-cyclopropyl-oxazol-4-ylmethyl)-isoindole-1,3-dione was obtained as a white solid, 269.2 (M+H)+, which contained phthalimide. This compound was used for the next step as such.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

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